molecular formula C20H19N3O2 B6541428 N-[(4-methylphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide CAS No. 1058422-62-0

N-[(4-methylphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide

Cat. No.: B6541428
CAS No.: 1058422-62-0
M. Wt: 333.4 g/mol
InChI Key: NQZRLFWIHHZESB-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a complex organic compound with a unique structure that combines elements of both aromatic and heterocyclic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydropyrimidinone core, which is then functionalized to introduce the acetamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce the environmental impact, possibly incorporating green chemistry principles such as solvent recycling and energy-efficient heating methods.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and alkoxides for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

N-[(4-methylphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: It may have therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-[(4-methylphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the biological pathways of interest. The compound may modulate these pathways by binding to the active site of an enzyme or altering the conformation of a receptor, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-15-7-9-16(10-8-15)12-21-19(24)13-23-14-22-18(11-20(23)25)17-5-3-2-4-6-17/h2-11,14H,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZRLFWIHHZESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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